N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide

Catalog No.
S12871738
CAS No.
M.F
C28H33N7O5
M. Wt
547.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthy...

Product Name

N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide

IUPAC Name

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

Molecular Formula

C28H33N7O5

Molecular Weight

547.6 g/mol

InChI

InChI=1S/C28H33N7O5/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31)/t23-/m0/s1

InChI Key

BUJDKLNYZGJQFD-QHCPKHFHSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2

N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the carboxy group of N-carbobenzyloxy-glycylglycyl-L-arginine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide and a tripeptide.

N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide is a synthetic compound that belongs to the class of peptide derivatives. It consists of a dipeptide structure formed by glycine and L-arginine, with a carbobenzyloxy (CBZ) protecting group on the amino group of glycine. The compound also features a 2-naphthylamide moiety, which enhances its biological activity and stability. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and enzyme inhibition.

The chemical reactivity of N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide can be explored through several types of reactions:

  • Peptide Bond Formation: The synthesis of this compound involves the formation of peptide bonds between amino acids, typically through condensation reactions where water is eliminated.
  • Deprotection Reactions: The carbobenzyloxy group can be removed using hydrogenation or treatment with strong acids or bases, leading to the free amino group suitable for further modifications.
  • Hydrolysis: The amide bond in the naphthylamide portion can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Enzymatic Reactions: The compound may serve as a substrate or inhibitor for various enzymes, particularly proteases, due to its structural similarity to natural peptide substrates.

N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide exhibits significant biological activity, particularly as an enzyme inhibitor. Its structural components allow it to effectively interact with active sites of proteolytic enzymes, potentially inhibiting their action. Studies have indicated that compounds with similar structures can modulate biological processes such as cell signaling and apoptosis.

The synthesis of N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide typically involves several key steps:

  • Synthesis of Dipeptide: The initial step involves coupling glycine and L-arginine using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide.
  • Protection of Amino Groups: The amino group of glycine is protected using carbobenzyloxy chloride to yield N-carbobenzyloxy-glycyl-L-arginine.
  • Formation of Naphthylamide: The final step involves attaching the 2-naphthyl group via an amide bond formation, typically achieved through reaction with 2-naphthoic acid or its derivatives.
  • Purification: The product is purified using techniques such as chromatography to obtain the desired purity level for biological testing.

N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide has several applications:

  • Research Tool: It serves as a valuable tool in biochemical research for studying enzyme kinetics and inhibition mechanisms.
  • Drug Development: Potential applications in developing therapeutic agents targeting specific proteases involved in disease processes such as cancer and inflammation.
  • Biochemical Assays: Utilized in assays to monitor protease activity or inhibition, contributing to drug discovery efforts.

Interaction studies involving N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide focus on its binding affinity and inhibitory effects on various enzymes:

  • Protease Inhibition: Research has shown that this compound can effectively inhibit serine proteases, making it a candidate for further investigation in therapeutic contexts.
  • Molecular Docking Studies: Computational studies may be employed to predict how this compound interacts at the molecular level with target proteins, aiding in the design of more effective inhibitors.
  • Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify binding interactions between this compound and its targets.

N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide shares structural similarities with various other peptide derivatives and enzyme inhibitors. Below are some comparable compounds:

Compound NameStructure SimilarityUnique Features
N-carbobenzyloxy-glycyl-L-arginineContains L-arginineDirectly involved in enzyme inhibition
Benzoyl-Gly-Gly-L-ArginineSimilar dipeptide structureLacks naphthyl moiety; different biological activity
Z-Gly-Gly-L-ArginineSimilar backboneZ-protecting group instead of CBZ
Glycylglycyl-L-ArginineBasic dipeptide structureNo protecting group; less stable

These compounds highlight the uniqueness of N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide due to its specific protective group and naphthyl moiety, which enhance its biological activity and stability compared to others in its class.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

547.25431718 g/mol

Monoisotopic Mass

547.25431718 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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